![molecular formula C14H13BrN2O4 B5235557 N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide
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Overview
Description
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide, also known as BMH-21, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMH-21 belongs to the class of furohydrazides and is known for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide involves the inhibition of DNA replication and cell division in cancer cells. N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide targets a protein called Topoisomerase II alpha, which is involved in DNA replication and cell division. By inhibiting Topoisomerase II alpha, N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide has been shown to have anti-inflammatory effects, which may have potential applications in treating other diseases.
Advantages and Limitations for Lab Experiments
One advantage of N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide in lab experiments is its ability to selectively target cancer cells, while having minimal toxicity in normal cells. However, one limitation is that N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide is a synthetic compound, which may limit its potential for clinical use.
Future Directions
For research on N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide include studying its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide and its potential applications in treating other diseases beyond cancer.
Synthesis Methods
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide is synthesized through a multistep process involving the reaction of furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate. The resulting hydrazide is then reacted with 2-bromo-4-methylphenol and acetic anhydride to yield N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide.
Scientific Research Applications
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide has been studied for its potential to overcome drug resistance in cancer cells.
properties
IUPAC Name |
N'-[2-(2-bromo-4-methylphenoxy)acetyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-9-4-5-11(10(15)7-9)21-8-13(18)16-17-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDYJWAAFHCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-bromo-4-methylphenoxy)acetyl]furan-2-carbohydrazide |
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